S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate
Description
Systematic IUPAC Nomenclature and Stereochemical Configuration Analysis
The IUPAC name delineates the compound’s hierarchy:
- Core structure : Pyrimidine-2,4-dione (uracil derivative) with substitutions at position 5.
- Sugar moiety : (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl, a tetrahydrofuran analog with three stereocenters.
- Linker : But-3-ynyl group (C≡C-CH2-CH2-) bridging the pyrimidine and thioester.
- Terminal group : Benzenecarbothioate ester (C6H5-COS-).
Stereochemical analysis confirms the oxolane ring’s absolute configuration:
- C2 : R-configuration (priority order: OH > CH2OH > oxolane O > adjacent CH2).
- C4 : S-configuration (hydroxyl group positioned trans to C5’s hydroxymethyl).
- C5 : R-configuration (hydroxymethyl group axial relative to the oxolane ring).
This configuration mirrors natural nucleosides’ sugar puckering (e.g., ribose’s C3’-endo conformation) but introduces distinct stereoelectronic effects due to the tetrahydrofuran scaffold.
Molecular Architecture: Pyrimidine-2,4-dione Core Modifications
The pyrimidine-2,4-dione core (Fig. 1A) retains the hydrogen-bonding motifs of uracil but features a 5-(but-3-ynyl) substitution , altering its electronic profile:
| Property | Uracil | Modified Core |
|---|---|---|
| C5 Substituent | H | But-3-ynyl group |
| Electron-withdrawing effect | Natural | Enhanced by alkyne |
| Planarity | Fully planar | Distorted by substituent |
The but-3-ynyl group induces hyperconjugation between the alkyne’s π-system and the pyrimidine ring, reducing resonance stabilization and increasing reactivity at C6. This modification may impede base-pairing with adenine, a common mechanism of chain termination in nucleoside analogs.
Oxolane Sugar Moiety: Comparative Analysis with Natural Nucleoside Structures
The (2R,4S,5R)-oxolane moiety diverges from natural ribose in key aspects (Table 1):
Table 1: Oxolane vs. Ribose Structural Features
| Feature | Ribose | Oxolane Moiety |
|---|---|---|
| Ring size | 5-membered (furanose) | 5-membered (tetrahydrofuran) |
| C2’ Configuration | R (ribose) | R |
| C3’/C4’ Hydroxyls | Present in RNA/DNA | C4 hydroxyl, C5 hydroxymethyl |
| Ring puckering | C2’-endo/C3’-endo | Locked by C4/C5 substituents |
The absence of a 3’-hydroxyl prevents phosphodiester bond formation, a trait shared with antiviral chain-terminating analogs like azidothymidine. The C5 hydroxymethyl group may facilitate prodrug activation via esterase cleavage, as seen in lipid-conjugated nucleoside analogs.
But-3-ynyl Linker: Role in Molecular Conformation and Reactivity
The but-3-ynyl spacer (CH2-CH2-C≡C-) imposes rigidity via its sp-hybridized carbons:
- Conformational effects : Restricts rotation between the pyrimidine and thioester, enforcing a linear geometry (bond angles ≈ 180°).
- Electronic effects : The alkyne’s electron-withdrawing nature polarizes the adjacent CH2 groups, increasing susceptibility to nucleophilic attack at the thioester.
Comparative bond lengths :
- C≡C: 1.20 Å (vs. C-C single bond: 1.54 Å)
- C-S in thioester: 1.82 Å (vs. C-O in ester: 1.43 Å)
This linker’s rigidity may enhance binding to hydrophobic enzyme pockets while limiting off-target interactions, a strategy employed in kinase inhibitors.
Benzenecarbothioate Ester: Electronic and Steric Implications
The benzenecarbothioate ester (Fig. 1B) introduces:
- Electronic effects :
- Steric effects :
Hydrolysis kinetics :
Properties
CAS No. |
647852-33-3 |
|---|---|
Molecular Formula |
C20H20N2O6S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate |
InChI |
InChI=1S/C20H20N2O6S/c23-12-16-15(24)10-17(28-16)22-11-14(18(25)21-20(22)27)8-4-5-9-29-19(26)13-6-2-1-3-7-13/h1-3,6-7,11,15-17,23-24H,5,9-10,12H2,(H,21,25,27)/t15-,16+,17+/m0/s1 |
InChI Key |
QICDCRSTUMFREA-GVDBMIGSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCCSC(=O)C3=CC=CC=C3)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCCSC(=O)C3=CC=CC=C3)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Route
The synthesis typically involves several key steps:
Formation of the Pyrimidine Derivative :
- The starting material is often a substituted pyrimidine such as 2,4-dioxopyrimidine. This can be synthesized through cyclization reactions involving urea derivatives and appropriate aldehydes or ketones.
Attachment of the Hydroxymethyl Group :
- The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. For instance, using formaldehyde in the presence of a suitable catalyst can yield the desired hydroxymethyl derivative.
-
- The butynyl group is introduced through a coupling reaction, often utilizing Sonogashira or similar cross-coupling techniques that allow for the formation of carbon-carbon bonds between the alkyne and the pyrimidine derivative.
-
- The final step involves converting a carboxylic acid derivative into a carbothioate. This can be achieved by reacting with thiol compounds in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of thioester bonds.
Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Pyrimidine Synthesis | Urea, aldehyde | Heat under reflux | Variable |
| Hydroxymethyl Introduction | Formaldehyde | Acidic or basic conditions | Moderate |
| Alkyne Coupling | Butynyl halide, palladium catalyst | Anhydrous conditions | High |
| Carbothioate Formation | Thiol, DCC | Room temperature | High |
Challenges and Considerations
Reaction Selectivity
The introduction of functional groups must be carefully controlled to avoid side reactions that could lead to undesired products.
Purification
Post-synthesis purification typically involves chromatography techniques such as HPLC or flash column chromatography to isolate the desired compound from by-products.
Characterization
Characterization of the final product is crucial and may involve NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structural integrity and purity.
Chemical Reactions Analysis
Types of Reactions
S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate can undergo various chemical reactions, including:
Oxidation: Where the compound is exposed to oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Involving reducing agents that convert the compound into its reduced forms.
Substitution: Where functional groups within the molecule are replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Solvents: Organic solvents like dichloromethane or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Can produce thiols or alcohols.
Substitution: Results in various substituted derivatives with altered functional groups.
Scientific Research Applications
S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, thereby affecting biochemical pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Gene expression modulation: The compound may influence the expression of certain genes, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural or functional similarities with the target molecule:
Pyrimidine Derivatives with Thioether Substituents ( and )
Examples include 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and 2-(Benzylthio)-4-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile .
Key Comparisons:
- Physical Properties : The alkyne linker may reduce melting points compared to rigid aryl-substituted analogs due to decreased crystallinity.
Oxolan-Containing Compounds (, and 9)
Examples include 1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione () and ribofuranosyl derivatives ().
Key Comparisons:
- Stereochemistry: The (2R,4S,5R) configuration in the target’s oxolan ring is critical for mimicking natural nucleosides, similar to ribofuranosyl analogs .
- Functionalization : The azido group in ’s compound offers click chemistry utility, whereas the target’s hydroxyl groups may favor hydrogen bonding in biological targets.
Triazole and Tetrahydrofuran Hybrids ()
The compound 9c in contains a triazole ring and tetrahydrofuran moiety but differs in its ester (dioctanoate) and triazolylmethyl substituents.
Key Comparisons:
Research Findings and Trends
Spectral Data Consistency
- Analogs in and show precise agreement between calculated and observed HRMS (e.g., m/z 272.0824 vs. 272.0821 ), supporting the reliability of similar methods for verifying the target compound’s molecular weight.
- IR spectra of analogs reveal carbonyl (1650–1750 cm⁻¹) and nitrile (2200 cm⁻¹) stretches , which would differ in the target due to its thioester (C=S, ~1250 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) groups.
Biological Activity
S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl]benzenecarbothioate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement with multiple functional groups that contribute to its biological activity. The key components include:
- Oxolane ring : A five-membered cyclic ether that enhances solubility and biological interaction.
- Dioxopyrimidine moiety : Known for its role in nucleic acid synthesis and enzyme inhibition.
- Thioate group : Imparts reactivity that can facilitate interactions with biological targets.
Antimicrobial Activity
S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl]benzenecarbothioate has demonstrated significant antimicrobial properties. Studies indicate that it exhibits:
- Broad-spectrum antibacterial activity : Effective against various strains including Staphylococcus aureus and Escherichia coli.
- Antifungal properties : Inhibits the growth of fungi such as Candida albicans.
| Activity Type | Tested Organisms | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate to strong |
| Escherichia coli | Moderate | |
| Antifungal | Candida albicans | Significant inhibition |
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor:
-
Acetylcholinesterase (AChE) Inhibition : Potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
- IC50 values indicate strong inhibition compared to standard drugs.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 12.5 |
| Urease | Non-competitive | 15.0 |
Cytotoxicity and Anticancer Activity
Research indicates potential anticancer properties through cytotoxic effects on cancer cell lines:
-
Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer).
- Results showed a dose-dependent decrease in cell viability.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF7 | 20.0 | Significant cytotoxicity |
| HeLa | 25.0 | Moderate cytotoxicity |
The biological activity of S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl]benzenecarbothioate can be attributed to several mechanisms:
- Enzyme Interaction : The dioxopyrimidine structure allows for effective binding to active sites of target enzymes.
- Membrane Disruption : The thioate group may interact with lipid membranes, leading to increased permeability and cell death in pathogens.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates. The results indicated that the compound significantly reduced bacterial load in vitro and showed potential for further development as an antimicrobial agent .
Study 2: Enzyme Inhibition
In another investigation focusing on AChE inhibition, the compound was compared with known inhibitors like donepezil. The findings suggested that it could be a viable alternative for cognitive enhancement therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
